

## A Comparative Analysis of IDH1 Inhibitor Efficacy in AML and Glioma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |  |  |
|----------------------|-----------------------|-----------|--|--|--|--|
| Compound Name:       | Mutant IDH1 inhibitor |           |  |  |  |  |
| Cat. No.:            | B608893               | Get Quote |  |  |  |  |

#### For Immediate Release

[City, State] – December 20, 2025 – A comprehensive review of clinical trial data reveals distinct efficacy profiles for isocitrate dehydrogenase 1 (IDH1) inhibitors in the treatment of Acute Myeloid Leukemia (AML) and glioma. While these targeted therapies have demonstrated significant clinical benefit in both malignancies, the nature and magnitude of their effects differ, reflecting the unique biologies of these cancers. This guide provides a detailed comparison of the performance of leading IDH1 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mutations in the IDH1 enzyme are a key driver in certain cancers, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal cellular metabolism and epigenetic regulation.[1] Small molecule inhibitors targeting the mutant IDH1 enzyme have emerged as a promising therapeutic strategy. In AML, ivosidenib and olutasidenib have received regulatory approval, while vorasidenib has shown significant efficacy in glioma.

#### **Efficacy in Acute Myeloid Leukemia (AML)**

In patients with IDH1-mutated AML, IDH1 inhibitors have demonstrated the ability to induce durable remissions and restore normal hematopoiesis.

Ivosidenib (Tibsovo®), in the Phase 3 AGILE study, was evaluated in combination with azacitidine in newly diagnosed IDH1-mutated AML patients ineligible for intensive chemotherapy.[2] The combination led to a significant improvement in event-free survival (EFS)



and overall survival (OS) compared to placebo plus azacitidine.[3] The median OS was 29.3 months for the ivosidenib plus azacitidine arm, a substantial improvement over the 7.9 months in the placebo plus azacitidine arm.[4]

Olutasidenib (Rezlidhia®) was investigated in the Phase 2 Study 2102-HEM-101 for patients with relapsed or refractory (R/R) IDH1-mutated AML.[5] The final five-year results from this trial showed a complete remission (CR) or CR with partial hematologic recovery (CRh) rate of 35%. [1][6] The median duration of CR/CRh was a notable 25.3 months, and the median overall survival was 11.6 months in the efficacy-evaluable population.[1][6]

### **Efficacy in Glioma**

In the context of IDH-mutant glioma, a typically slower-growing but relentless disease, the primary goal of IDH1 inhibitor therapy has been to delay disease progression and the need for more aggressive treatments like radiation and chemotherapy.

Vorasidenib, a dual inhibitor of mutant IDH1 and IDH2, was studied in the Phase 3 INDIGO trial in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.[7] The trial demonstrated a significant improvement in progression-free survival (PFS). The median PFS for patients receiving vorasidenib was 27.7 months, more than double the 11.1 months for those on placebo.[8] Updated data with longer follow-up showed a median PFS that was not yet estimable for the vorasidenib arm, compared to 11.4 months for placebo, with a hazard ratio of 0.35.[9][10]

## **Quantitative Data Summary**

The following tables summarize the key efficacy data from the pivotal clinical trials of ivosidenib, olutasidenib, and vorasidenib.

Table 1: Efficacy of IDH1 Inhibitors in Acute Myeloid Leukemia (AML)



| Inhibitor                                                        | Trial                                  | Patient<br>Population                                             | Primary<br>Endpoint          | Key Efficacy<br>Results                                                        |
|------------------------------------------------------------------|----------------------------------------|-------------------------------------------------------------------|------------------------------|--------------------------------------------------------------------------------|
| Ivosidenib +<br>Azacitidine                                      | AGILE (Phase 3)<br>[2]                 | Newly Diagnosed IDH1- mutant AML (ineligible for intensive chemo) | Event-Free<br>Survival (EFS) | Median OS: 29.3<br>months vs 7.9<br>months with<br>placebo +<br>azacitidine[4] |
| CR + CRh Rate:<br>47% vs 15% with<br>placebo +<br>azacitidine[3] |                                        |                                                                   |                              |                                                                                |
| Olutasidenib                                                     | Study 2102-<br>HEM-101 (Phase<br>2)[5] | Relapsed/Refract<br>ory IDH1-mutant<br>AML                        | CR + CRh Rate                | CR + CRh Rate:<br>35%[1][6]                                                    |
| Median Duration<br>of CR/CRh: 25.3<br>months[6]                  |                                        |                                                                   |                              |                                                                                |
| Median OS: 11.6<br>months[6]                                     | _                                      |                                                                   |                              |                                                                                |
| Overall<br>Response Rate<br>(ORR): 48%[1][6]                     | -                                      |                                                                   |                              |                                                                                |

Table 2: Efficacy of IDH1/2 Inhibitor in Glioma



| Inhibitor                                                              | Trial                  | Patient<br>Population                                                | Primary<br>Endpoint                | Key Efficacy<br>Results                                               |
|------------------------------------------------------------------------|------------------------|----------------------------------------------------------------------|------------------------------------|-----------------------------------------------------------------------|
| Vorasidenib                                                            | INDIGO (Phase<br>3)[7] | Residual or Recurrent Grade 2 IDH-mutant Glioma (post- surgery only) | Progression-Free<br>Survival (PFS) | Median PFS: Not<br>Estimable vs<br>11.4 months with<br>placebo[9][10] |
| Hazard Ratio for PFS: 0.35[9][10]                                      |                        |                                                                      |                                    |                                                                       |
| Time to Next Intervention (TTNI): Significantly delayed vs placebo[11] | _                      |                                                                      |                                    |                                                                       |

# Experimental Protocols AGILE Trial (Ivosidenib in AML) - NCT03173248

- Study Design: A global, multicenter, double-blind, randomized, placebo-controlled Phase 3 trial.[2]
- Patient Population: Adults with previously untreated IDH1-mutated AML who were not candidates for intensive induction chemotherapy.[2]
- Treatment Arms: Patients were randomized 1:1 to receive either ivosidenib (500 mg once daily) in combination with azacitidine (75 mg/m² for 7 days in 28-day cycles) or placebo plus azacitidine.[12]
- Primary Endpoint: Event-free survival, defined as time from randomization to treatment failure (failure to achieve CR by 24 weeks), relapse from remission, or death from any cause.
   [2]



 Key Secondary Endpoints: Overall survival, CR rate, CR + CRh rate, and overall response rate.[13]

## Study 2102-HEM-101 (Olutasidenib in AML) - NCT02719574

- Study Design: An open-label, multicenter, Phase 1/2 trial. The pivotal data comes from the Phase 2 cohort.[5]
- Patient Population: Adult patients with relapsed or refractory AML with an IDH1 mutation.
- Treatment: Olutasidenib was administered at a dose of 150 mg twice daily in continuous 28day cycles.[6]
- Primary Endpoint: The rate of complete remission (CR) plus CR with partial hematologic recovery (CRh).[14]
- Key Secondary Endpoints: Duration of response, overall survival, and safety.[15]

#### INDIGO Trial (Vorasidenib in Glioma) - NCT04164901

- Study Design: A global, multicenter, randomized, double-blind, placebo-controlled Phase 3 study.[7]
- Patient Population: Patients aged 12 years or older with residual or recurrent grade 2 oligodendroglioma or astrocytoma with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.
- Treatment Arms: Patients were randomized 1:1 to receive either vorasidenib (40 mg once daily) or placebo in 28-day cycles.[11]
- Primary Endpoint: Radiographic progression-free survival (PFS) as assessed by a blinded independent radiology committee.[11]
- Key Secondary Endpoint: Time to next intervention (TTNI).[11]

## Signaling Pathways and Experimental Workflow







The following diagrams illustrate the core signaling pathway affected by IDH1 mutations and a generalized workflow for the clinical trials discussed.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. Olutasidenib for AML: New Clinical Trial Results HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 2. Long-term results from the AGILE study of azacitidine plus ivosidenib vs placebo in newly diagnosed IDH1-mutated AML PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Long-term results from the AGILE study of azacitidine plus ivosidenib vs placebo in newly diagnosed IDH1-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study of Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clin.larvol.com]
- 9. onclive.com [onclive.com]
- 10. 10311- ACT-19 A GLOBAL, RANDOMIZED, DOUBLE-BLINDED, PHASE 3 STUDY OF VORASIDENIB VERSUS PLACEBO IN PATIENTS WITH ADULT-TYPE DIFFUSE GLIOMA WITH AN IDH1/2 MUTATION (INDIGO): UPDATED EFFICACY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. emireviews.com [emireviews.com]
- 13. researchgate.net [researchgate.net]
- 14. 2102-HEM-101 phase II: Final 5-year results of olutasidenib in R/R mIDH1 AML [aml-hub.com]
- 15. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [A Comparative Analysis of IDH1 Inhibitor Efficacy in AML and Glioma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608893#comparing-efficacy-of-idh1-inhibitors-in-aml-versus-glioma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com